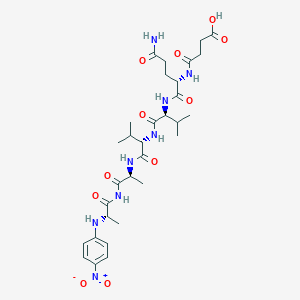
Sgvvaa-nitroanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide is a synthetic peptide substrate commonly used in biochemical assays. It is composed of a sequence of amino acids: succinylglutaminyl, valyl, valyl, alanyl, alanine, and a 4-nitroanilide group. This compound is particularly useful in the study of protease activity, as the cleavage of the peptide bond releases the 4-nitroaniline moiety, which can be quantitatively measured.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: Each amino acid is coupled to the resin-bound peptide using a coupling reagent such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Deprotection: The protecting group on the amino acid is removed using a reagent like trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and deprotected using a cocktail of TFA, water, and scavengers.
Industrial Production Methods
In an industrial setting, the production of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide may involve automated peptide synthesizers to increase efficiency and yield. These machines automate the repetitive steps of SPPS, allowing for the large-scale production of peptides with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond between the amino acids releases the 4-nitroaniline group, which can be detected spectrophotometrically.
Common Reagents and Conditions
Proteases: Enzymes such as trypsin, chymotrypsin, and elastase are commonly used to catalyze the hydrolysis of the peptide bond.
Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH for enzyme activity. Common buffers include phosphate-buffered saline (PBS) and Tris-HCl.
Major Products
The major product of the hydrolysis reaction is 4-nitroaniline, which can be quantitatively measured to determine the activity of the protease.
Wissenschaftliche Forschungsanwendungen
Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide is widely used in scientific research for the following applications:
Biochemistry: It is used as a substrate in enzyme kinetics studies to measure the activity of various proteases.
Medicine: It helps in the screening of protease inhibitors, which are potential therapeutic agents for diseases such as cancer and HIV.
Industry: The compound is used in quality control assays to ensure the activity of protease enzymes in industrial processes.
Wirkmechanismus
The mechanism of action of succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide involves its cleavage by proteases. The enzyme binds to the peptide substrate and catalyzes the hydrolysis of the peptide bond, releasing the 4-nitroaniline group. This release can be monitored spectrophotometrically, providing a measure of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: Another peptide substrate used to measure elastase activity.
Succinyl-Ala-Ala-Pro-Phe p-nitroanilide: Used to study chymotrypsin activity.
Uniqueness
Succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide is unique due to its specific amino acid sequence, which makes it a suitable substrate for certain proteases. Its ability to release 4-nitroaniline upon cleavage allows for easy and accurate measurement of enzyme activity.
Eigenschaften
CAS-Nummer |
115700-57-7 |
|---|---|
Molekularformel |
C31H46N8O11 |
Molekulargewicht |
706.7 g/mol |
IUPAC-Name |
4-[[(2S)-5-amino-1-[[(2S)-3-methyl-1-[[(2S)-3-methyl-1-[[(2S)-1-[[(2S)-2-(4-nitroanilino)propanoyl]amino]-1-oxopropan-2-yl]amino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C31H46N8O11/c1-15(2)25(30(47)34-18(6)28(45)38-27(44)17(5)33-19-7-9-20(10-8-19)39(49)50)37-31(48)26(16(3)4)36-29(46)21(11-12-22(32)40)35-23(41)13-14-24(42)43/h7-10,15-18,21,25-26,33H,11-14H2,1-6H3,(H2,32,40)(H,34,47)(H,35,41)(H,36,46)(H,37,48)(H,42,43)(H,38,44,45)/t17-,18-,21-,25-,26-/m0/s1 |
InChI-Schlüssel |
WBDGGLSTSBMUNK-KUSQARDDSA-N |
SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(=O)C(C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)CCC(=O)O |
Isomerische SMILES |
C[C@@H](C(=O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CCC(=O)O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(=O)C(C)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCC(=O)N)NC(=O)CCC(=O)O |
Key on ui other cas no. |
115700-57-7 |
Synonyme |
SGVVAA-nitroanilide succinyl-Gln-Val-Val-Ala-Ala-p-nitroanilide succinylglutaminyl-valyl-valyl-alanyl-alanine-4-nitroanilide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















